Enhanced Lipophilicity (LogP) vs. 4-(Chloromethyl)-2-methyl-1,3-thiazole
The target compound exhibits significantly higher predicted lipophilicity compared to its 2-methyl analog. This property, crucial for membrane permeability and CNS drug design, is quantified by the LogD value. 4-(Chloromethyl)-2-methyl-1,3-thiazole has a reported LogP of 2.19, whereas the adamantane-containing target compound has a computationally predicted LogD (pH 7.4) of 4.03 [1][2]. This represents a more than 60-fold increase in the theoretical octanol/water partition coefficient.
| Evidence Dimension | Predicted logD (pH 7.4) / LogP |
|---|---|
| Target Compound Data | LogD = 4.03 |
| Comparator Or Baseline | 4-(Chloromethyl)-2-methyl-1,3-thiazole (LogP = 2.19) |
| Quantified Difference | ΔLogD ≈ +1.84 (approx. 69-fold increase in partition coefficient) |
| Conditions | Computational prediction (JChem for target compound) vs. reported LogP for comparator. |
Why This Matters
Procuring the adamantyl derivative is essential for projects requiring high lipophilicity, such as targeting intracellular or CNS receptors, where the 2-methyl analog would be predicted to have inferior membrane penetration.
- [1] ChemBase.cn. 2-(adamantan-1-yl)-4-(chloromethyl)-1,3-thiazole, CB312272. Theoretical Properties: LogD (pH 7.4) = 4.026934. View Source
- [2] Buildingblock.bocsci.com. 4-(Chloromethyl)-2-methylthiazole, CAS 39238-07-8. LogP: 2.19030. View Source
